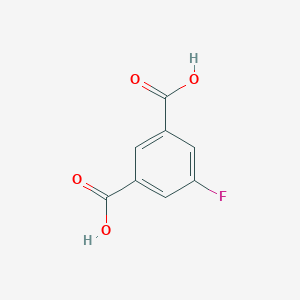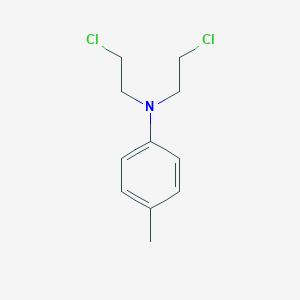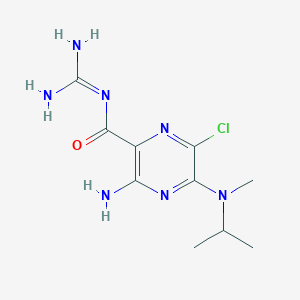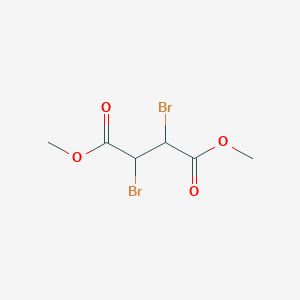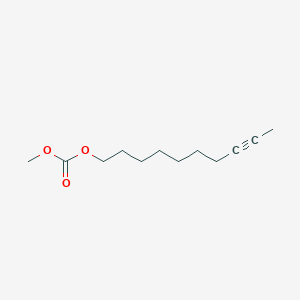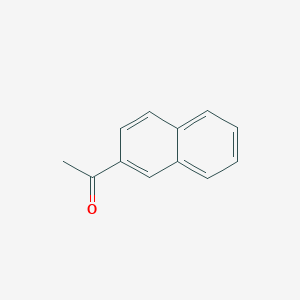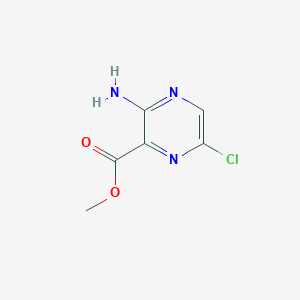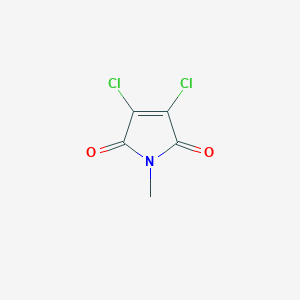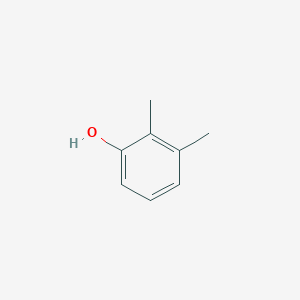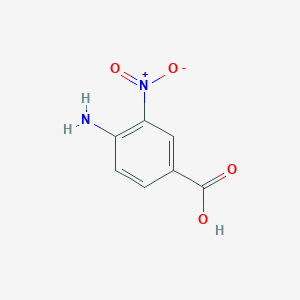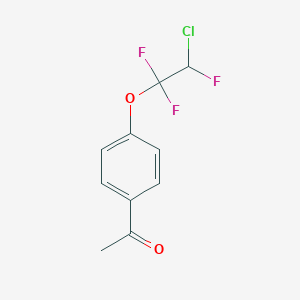![molecular formula C29H46O6 B072182 methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 1181-44-8](/img/structure/B72182.png)
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is a derivative of cholanic acid, a bile acid. This compound is characterized by the presence of two hydroxyl groups at the 3alpha and 12alpha positions, which are acetylated, and a methyl ester group at the carboxylic acid end. It is often used in biochemical and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester typically involves the acetylation of 5beta-Cholanic acid-3alpha,12alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The methyl esterification is achieved by treating the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like Jones reagent (chromic acid in acetone).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products Formed
Oxidation: Formation of 3-keto and 12-keto derivatives.
Reduction: Formation of 5beta-Cholanic acid-3alpha,12alpha-diol.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
科学研究应用
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol metabolism.
Industry: Used in the synthesis of detergents and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester involves its interaction with specific molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism. It modulates the expression of genes involved in cholesterol homeostasis and lipid metabolism, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 5beta-Cholanic acid-3alpha,12alpha-diol
- 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
- 5beta-Cholanic acid-3alpha,7alpha-diol
Uniqueness
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is unique due to its specific acetylation and methyl esterification, which confer distinct chemical and biological properties. These modifications enhance its stability and solubility, making it more suitable for certain applications compared to its non-acetylated counterparts.
属性
CAS 编号 |
1181-44-8 |
|---|---|
分子式 |
C29H46O6 |
分子量 |
490.7 g/mol |
IUPAC 名称 |
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H46O6/c1-17(7-12-27(32)33-6)23-10-11-24-22-9-8-20-15-21(34-18(2)30)13-14-28(20,4)25(22)16-26(29(23,24)5)35-19(3)31/h17,20-26H,7-16H2,1-6H3/t17-,20-,21-,22+,23-,24+,25+,26+,28+,29-/m1/s1 |
InChI 键 |
DESKMGPXRKEZPC-XEYIWHDDSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
规范 SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


